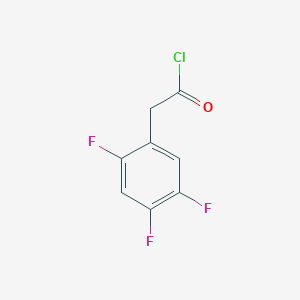

![molecular formula C23H15NO5 B2783306 N-[3-(1,3-苯并二噁茂-5-基)-4-氧代咯啉-2-基]苯甲酰胺 CAS No. 900263-09-4](/img/structure/B2783306.png)

N-[3-(1,3-苯并二噁茂-5-基)-4-氧代咯啉-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

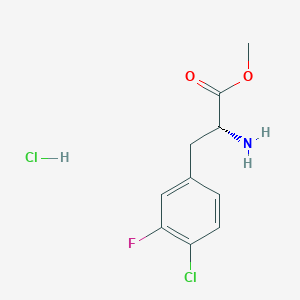

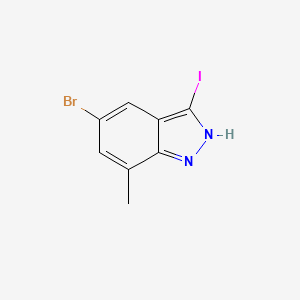

The compound “N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]benzamide” is a complex organic molecule. The 1,3-benzodioxol-5-yl group suggests the presence of a benzodioxole, which is a type of aromatic ether . The 4-oxochromen-2-yl group indicates a chromone structure, which is a derivative of benzopyran with a substituted keto group .

科学研究应用

合成与表征

复杂苯甲酰胺衍生物及相关化合物的合成与表征是有机化学研究的基本方面。研究通常集中于新颖的合成途径、晶体结构和物理化学性质。例如,对噻二唑并苯甲酰胺衍生物的合成研究通过红外、核磁共振和 X 射线晶体学探索了新颖的反应和表征,阐明了类似化合物的结构 (Adhami 等人,2012)。此类详细分析对于理解 N-[3-(1,3-苯并二氧杂环-5-基)-4-氧杂色满-2-基]苯甲酰胺的分子框架和潜在反应性至关重要。

在材料科学中的应用

在材料科学中,苯甲酰胺衍生物和结构相似的化合物的な光学和电子性质因其在发光材料和传感器中的潜力而被探索。例如,对吡啶基取代的苯甲酰胺的研究揭示了它们的聚集增强发射和多刺激响应性质,这可能与开发具有特定光学特性的高级材料有关 (Srivastava 等人,2017)。这些发现表明了一种利用 N-[3-(1,3-苯并二氧杂环-5-基)-4-氧杂色满-2-基]苯甲酰胺在新型材料应用中的途径,利用其独特的结构特征来增强性能。

药理潜力

苯甲酰胺衍生物的药理探索是一个新兴领域,研究深入到抗菌、抗癌和酶抑制活性。例如,N-苯并咪唑-1-基-甲基-苯甲酰胺的衍生物已被合成并显示出显着的抗菌特性,表明具有潜在的治疗应用 (Sethi 等人,2016)。这例证了 N-[3-(1,3-苯并二氧杂环-5-基)-4-氧杂色满-2-基]苯甲酰胺等结构相关化合物在促进新型药剂开发方面的潜力。

作用机制

Target of Action

Similar compounds have shown activity against various cancer cell lines .

Mode of Action

It’s known that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]benzamide might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]benzamide might affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might have similar effects.

属性

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO5/c25-21-16-8-4-5-9-17(16)29-23(24-22(26)14-6-2-1-3-7-14)20(21)15-10-11-18-19(12-15)28-13-27-18/h1-12H,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDWYXLCCQHBMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

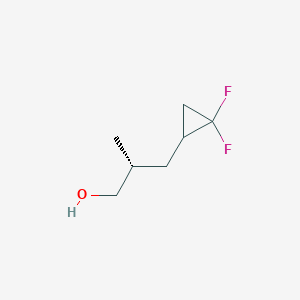

![6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2783234.png)